Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate
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Overview
Description
Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate is a chemical compound with the molecular formula C8H9ClFNO2 and a molecular weight of 205.61 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate typically involves the esterification of 3-amino-4-fluorobenzoic acid with methanol in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. Quality control measures are implemented to monitor the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various halides are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-hydroxybenzoate
- Methyl 3-amino-4-chlorobenzoate
- Methyl 3-amino-4-bromobenzoate
Uniqueness
Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs .
Biological Activity
Methyl 3-amino-4-fluorobenzoate hydrochloride hydrate, with the chemical formula C8H9ClFNO2, is a derivative of benzoic acid that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This compound exhibits properties that may influence various enzymatic and receptor-mediated pathways, making it a candidate for further investigation in drug development and therapeutic applications.
This compound is characterized by the following structural features:
- Amino Group : Positioned at the meta position (3) of the benzene ring, which can participate in nucleophilic reactions.
- Fluorine Atom : Located at the para position (4), enhancing lipophilicity and possibly influencing binding interactions with biological targets.
- Hydrochloride Form : The presence of hydrochloride enhances solubility in aqueous environments, facilitating biological assays.
The biological activity of methyl 3-amino-4-fluorobenzoate is primarily attributed to its ability to bind to specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, potentially leading to therapeutic effects. The fluorine atom may enhance the compound's stability and bioavailability, while the amino group can facilitate hydrogen bonding with target proteins .
Antimicrobial Properties
Research indicates that compounds similar to methyl 3-amino-4-fluorobenzoate exhibit significant antimicrobial activity. For instance, studies have shown that structurally related compounds can inhibit quorum sensing in pathogenic bacteria such as Pseudomonas aeruginosa, reducing biofilm formation and virulence factors .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various contexts. For example, it may inhibit enzymes involved in bacterial DNA replication or metabolism, thereby exerting antibacterial effects. The specific interactions with target enzymes remain an area for further study, but initial findings suggest promising inhibitory activity against certain bacterial strains .
Case Studies and Research Findings
- Study on Quorum Sensing Inhibition :
- Enzyme Interaction Studies :
Comparative Analysis
The following table summarizes key comparisons between methyl 3-amino-4-fluorobenzoate and other related compounds:
Compound Name | Structure Features | Biological Activity | IC50 (µM) |
---|---|---|---|
Methyl 3-amino-4-fluorobenzoate | Amino at 3, Fluoro at 4 | Antimicrobial, Enzyme Inhibition | TBD |
Methyl 4-amino-3-fluorobenzoate | Amino at 4, Fluoro at 3 | Moderate Antimicrobial | TBD |
Methyl 2-amino-5-bromo-4-fluorobenzoate | Amino at 2, Bromo at 5 | Enzyme Interaction | TBD |
Properties
IUPAC Name |
methyl 3-amino-4-fluorobenzoate;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2.ClH.H2O/c1-12-8(11)5-2-3-6(9)7(10)4-5;;/h2-4H,10H2,1H3;1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTSIDRQQIOLED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)N.O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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